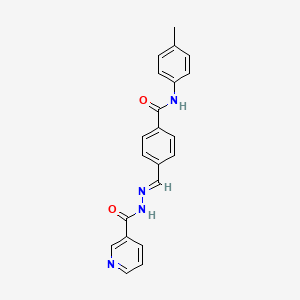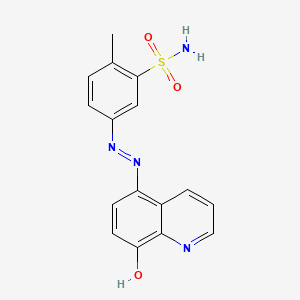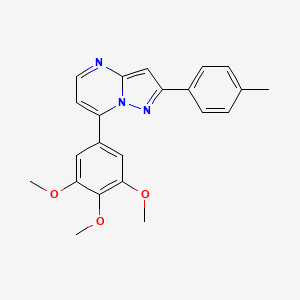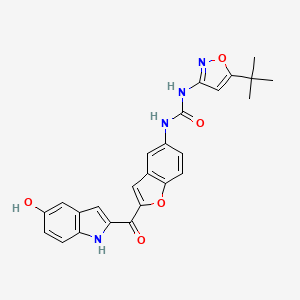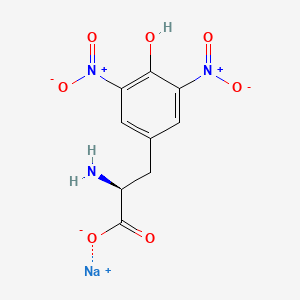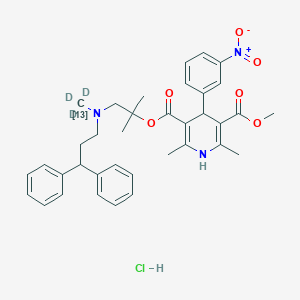
Lercanidipine-13C,d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lercanidipine-13C,d3 (hydrochloride) is a deuterium and carbon-13 labeled derivative of Lercanidipine hydrochloride. Lercanidipine hydrochloride is a third-generation dihydropyridine-calcium channel blocker (DHP-CCB) known for its lipophilic properties, long-lasting antihypertensive action, and reno-protective effects . The labeled version, Lercanidipine-13C,d3 (hydrochloride), is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Lercanidipine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lercanidipine-13C,d3 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Lercanidipine molecule. This process typically involves multiple steps, including the preparation of labeled intermediates and their subsequent coupling to form the final product . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the labeled compound.
Industrial Production Methods
Industrial production of Lercanidipine-13C,d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. Techniques such as solid-phase extraction and liquid chromatography-mass spectrometry (LC-MS) are employed to monitor and validate the production process .
化学反応の分析
Types of Reactions
Lercanidipine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the study of Lercanidipine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs .
科学的研究の応用
Lercanidipine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Lercanidipine in biological systems.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Lercanidipine.
Drug Development: Assists in the development of new formulations and delivery systems for Lercanidipine.
Biomedical Research: Used in studies related to hypertension, cardiovascular diseases, and renal protection.
作用機序
Lercanidipine-13C,d3 (hydrochloride) exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition occurs through the deformation of calcium channels, interference with ion-control gating mechanisms, and disruption of calcium release from the sarcoplasmic reticulum . The decrease in intracellular calcium levels leads to the relaxation of smooth muscle cells, dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .
類似化合物との比較
Lercanidipine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. Similar compounds include:
Nifedipine: An older generation calcium channel blocker with a shorter duration of action compared to Lercanidipine.
Felodipine: Similar to Lercanidipine but with different metabolic pathways and clinical applications.
Lercanidipine-13C,d3 (hydrochloride) stands out due to its enhanced stability and ability to provide detailed insights into the pharmacokinetics and metabolism of Lercanidipine .
特性
分子式 |
C36H42ClN3O6 |
|---|---|
分子量 |
652.2 g/mol |
IUPAC名 |
5-O-[1-[3,3-diphenylpropyl(trideuterio(113C)methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i5+1D3; |
InChIキー |
WMFYOYKPJLRMJI-VOMAOHKISA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C(C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C.Cl |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


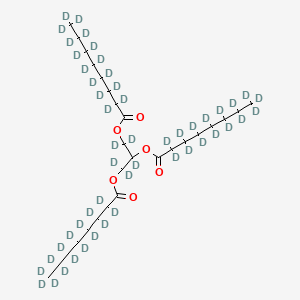
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
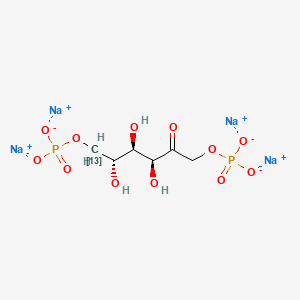
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
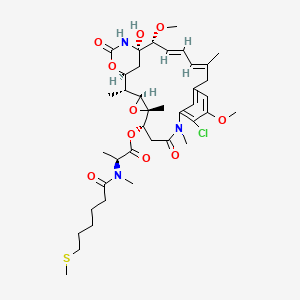

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)

